molecular formula C16H17BrN4O2 B6638647 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

Cat. No. B6638647
M. Wt: 377.24 g/mol
InChI Key: KOZFALCFTBKSNX-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is also known as BAY 41-2272 and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine involves the activation of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates a range of physiological processes. By activating sGC, 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine increases the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine has been found to exhibit a range of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of inflammation, and the promotion of angiogenesis (the formation of new blood vessels). These properties make it a potential treatment for a range of diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine in lab experiments is its specificity for sGC. This means that it can be used to selectively activate this enzyme without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which means that it may need to be administered frequently to maintain its effects.

Future Directions

There are several potential future directions for research on 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine. One area of interest is its potential as a treatment for cancer, as it has been found to inhibit tumor growth in animal models. Another potential direction is its use in the treatment of inflammatory disorders, as it has been found to reduce inflammation in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective methods of administration.

Synthesis Methods

The synthesis of 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is a complex process that involves several steps. The first step involves the reaction of 4-bromoanisole with 4-methoxybenzaldehyde to form the intermediate 4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde. This intermediate is then reacted with guanidine to form the final product, 2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine.

Scientific Research Applications

2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a vasodilator, which means that it can relax the smooth muscles in blood vessels and increase blood flow. This property makes it a potential treatment for a range of cardiovascular diseases, including hypertension and pulmonary arterial hypertension.

properties

IUPAC Name

2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-22-15-8-12(9-20-21-16(18)19)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H4,18,19,21)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZFALCFTBKSNX-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C(N)N)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

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